molecular formula C15H26O2 B206537 6,8-Cyclo-1,4-eudesmanediol CAS No. 213769-80-3

6,8-Cyclo-1,4-eudesmanediol

Cat. No. B206537
CAS RN: 213769-80-3
M. Wt: 238.37 g/mol
InChI Key: HAGUIOILOILJEM-ZFPHAMITSA-N
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Description

6,8-Cyclo-1,4-eudesmanediol (6,8-CE) is a naturally-occurring cyclic diol found in several plant species, including Eucalyptus, Myoporum, and Calycanthus. 6,8-CE has been studied extensively for its potential medicinal and therapeutic applications, as it is known to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, 6,8-CE has been shown to possess antioxidant, anti-aging, and immunomodulatory activities.

Scientific Research Applications

Sesquiterpenoid Compounds from Platycarya strobilacea

Research on the wood of Platycarya strobilacea, a tree used for its aromatic properties since the 18th century, identified sesquiterpenoids related to 6,8-Cyclo-1,4-eudesmanediol. These compounds were found to be present in charred wood and in the smoke produced upon charring, with potential implications for understanding the chemical changes in wood upon exposure to high temperatures (Maeda et al., 2011).

Synthetic Strategies for Eudesmanolides

A study focused on the synthesis of eudesmanolides, a class of compounds including 6,8-Cyclo-1,4-eudesmanediol, using a titanocene-catalyzed radical cyclization. This research presents a general procedure for synthesizing 12,6- and 12,8-eudesmanolides, demonstrating the importance of specific reagents in facilitating these chemical reactions (Barrero et al., 2003).

Cyclization Reactions in Organic Synthesis

A study investigating the Cp(2)TiCl-mediated rearrangement of epoxygermacrolides, which are structurally related to eudesmanolides, provided insights into the synthesis of natural eudesmanolides via free-radical chemistry. This work has implications for understanding the chemical processes involved in forming compounds like 6,8-Cyclo-1,4-eudesmanediol (Barrero et al., 2002).

Cyclodextrin-based Bioactive Supramolecular Assemblies

Cyclodextrins, cyclic oligosaccharides, have been studied for their ability to form stable complexes with various molecules, including sesquiterpenoids. This research has potential applications in enhancing the stability and solubility of compounds like 6,8-Cyclo-1,4-eudesmanediol in pharmaceutical and biochemical applications (Chen & Liu, 2010).

Transition Metal-catalyzed Reactions in Synthesis

Transition metal-catalyzed reactions have been explored for their role in synthesizing complex molecular structures, including those related to eudesmanolides. This approach is crucial for developing efficient and environmentally friendly methods to synthesize compounds like 6,8-Cyclo-1,4-eudesmanediol (Wender et al., 2002).

properties

IUPAC Name

(1R,1aR,1bR,2S,5R,5aR,6aR)-2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUIOILOILJEM-ZFPHAMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H]2[C@H]1[C@H]3[C@@](CC[C@H]([C@@]3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578669
Record name (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Cyclo-1,4-eudesmanediol

CAS RN

213769-80-3
Record name (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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